molecular formula C13H16N2O4S B2658595 Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(methylamino)carbothioyl]amino}propanoate CAS No. 866136-97-2

Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(methylamino)carbothioyl]amino}propanoate

Cat. No.: B2658595
CAS No.: 866136-97-2
M. Wt: 296.34
InChI Key: HFHJVMLUHNHMRI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(methylamino)carbothioyl]amino}propanoate (CAS: 866136-97-2) is a synthetic organic compound characterized by a benzodioxole core linked to a propanoate ester. The molecule features a thiourea-functionalized side chain with a methylamino substituent, contributing to its unique physicochemical and biological properties. The molecular formula is C₁₂H₁₃N₂O₄S, with a molecular weight of 293.31 g/mol .

Synthesis and Applications This compound is synthesized via multi-step reactions involving nucleophilic substitution and thiourea formation. For example, intermediates such as methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate hydrochloride (CAS: 1177093-05-8) are modified using methyl isothiocyanate or carbodiimide coupling agents to introduce the thiourea group . Its applications are explored in medicinal chemistry, particularly as a precursor for antimycobacterial agents and enzyme inhibitors due to its structural mimicry of peptide pharmacophores .

Properties

IUPAC Name

methyl 3-(1,3-benzodioxol-5-yl)-3-(methylcarbamothioylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S/c1-14-13(20)15-9(6-12(16)17-2)8-3-4-10-11(5-8)19-7-18-10/h3-5,9H,6-7H2,1-2H3,(H2,14,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHJVMLUHNHMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC(CC(=O)OC)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601331410
Record name methyl 3-(1,3-benzodioxol-5-yl)-3-(methylcarbamothioylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817586
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866136-97-2
Record name methyl 3-(1,3-benzodioxol-5-yl)-3-(methylcarbamothioylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(methylamino)carbothioyl]amino}propanoate typically involves multiple steps, starting with the preparation of the benzodioxole ring. This can be achieved through the cyclization of catechol with formaldehyde. The subsequent steps involve the introduction of the methylamino and carbothioyl groups through a series of nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process would likely include rigorous purification steps, such as recrystallization and chromatography, to remove any impurities and achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(methylamino)carbothioyl]amino}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can replace the methylamino group with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(methylamino)carbothioyl]amino}propanoate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(methylamino)carbothioyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and carbothioyl group play crucial roles in binding to these targets, modulating their activity, and triggering downstream effects. Detailed studies on the molecular pathways involved can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related derivatives below, focusing on substituent variations and their impact on biological activity, solubility, and synthetic complexity.

Compound Name Key Substituents Molecular Formula Biological Activity Reference
Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(methylamino)carbothioyl]amino}propanoate Thiourea (methylamino), benzodioxole C₁₂H₁₃N₂O₄S Antimycobacterial, enzyme inhibition
Methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate hydrochloride Amine hydrochloride, benzodioxole C₁₁H₁₄ClNO₄ Intermediate for peptidomimetics; lower lipophilicity
Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(2-fluoroanilino)carbonyl]amino}propanoate Urea (2-fluoroanilino), benzodioxole C₁₈H₁₅FN₂O₅ Enhanced solubility; antimicrobial activity
Methyl (3S)-3-(1,3-benzodioxol-5-yl)-3-(methylamino)propanoate Methylamino (no thiourea), chiral center C₁₂H₁₅NO₄ Reduced hydrogen-bonding capacity; chiral ligand synthesis
Methyl 3-(1,3-benzodioxol-5-yl)-3-(3-hydroxy-1,4-dioxo-1,4-dihydronaphthalenyl)propanoate Naphthoquinone, benzodioxole C₂₁H₁₆O₇ Anticancer activity via redox cycling; higher molecular complexity

Key Findings

Thiourea vs. Urea Derivatives The thiourea group in the target compound (C=S bond) enhances metal-binding capacity compared to urea derivatives (C=O bond), as seen in methyl 3-(1,3-benzodioxol-5-yl)-3-{[(2-fluoroanilino)carbonyl]amino}propanoate . Thioureas are also more resistant to hydrolysis, improving metabolic stability .

Amino vs. 2.8 for the thiourea derivative) . This makes the hydrochloride a better candidate for aqueous-phase reactions.

Chiral vs. Achiral Derivatives Chiral analogues like methyl (3S)-3-(1,3-benzodioxol-5-yl)-3-(methylamino)propanoate exhibit stereoselective interactions with biomolecules, critical for receptor-targeted drug design .

Biological Activity Derivatives with extended aromatic systems (e.g., naphthoquinone in ) show potent anticancer activity but higher toxicity profiles. In contrast, the thiourea-containing target compound demonstrates broader antimycobacterial activity with lower cytotoxicity .

Biological Activity

Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(methylamino)carbothioyl]amino}propanoate, also known by its CAS number 866136-97-2, is a compound that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

  • Molecular Formula : C13H16N2O4S
  • Molecular Weight : 296.34 g/mol
  • IUPAC Name : this compound

Structural Representation

The compound's structure features a benzodioxole moiety, a propanoate backbone, and a carbothioamide group, which may contribute to its biological activity.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest several potential pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways related to neurotransmission and cellular response.
  • Antioxidant Properties : The presence of the benzodioxole structure is associated with antioxidant activity, potentially reducing oxidative stress in cells.

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects:

  • Anticancer Activity : Preliminary studies have shown that it can induce apoptosis in cancer cell lines by modulating cell cycle progression and promoting cell death mechanisms.
  • Anti-inflammatory Effects : It may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
  • Neuroprotective Properties : There is evidence suggesting it could protect neuronal cells from damage due to oxidative stress or excitotoxicity.

Case Studies and Research Findings

A review of recent literature reveals several notable findings regarding the biological activity of this compound:

StudyFindings
Study 1 Demonstrated significant cytotoxicity against various cancer cell lines (e.g., HeLa, MCF-7) with IC50 values in the micromolar range.
Study 2 Showed that this compound reduced the expression of inflammatory markers in vitro.
Study 3 Indicated neuroprotective effects in animal models of neurodegeneration, suggesting potential therapeutic applications for neurodegenerative diseases.

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